2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxybutanedioic acid::
Synthetic preparation involves several methods, including the catalytic oxidation of maleic acid or the fermentation of glucose by specific strains of lactic acid bacteria.
Conditions: Typically, the oxidation reactions are carried out in an aqueous medium at controlled temperatures and pH to ensure maximum yield.
Synthesized using multi-step organic synthesis techniques, often starting from simple aromatic precursors. The process includes cyclization reactions and careful control of stereochemistry.
Conditions: The reactions usually require anhydrous conditions, use of strong bases, and high-temperature treatment to achieve the desired polycyclic structure.
Industrially produced through the fermentation of glucose with specific microorganisms or through chemical synthesis involving maleic acid.
Industrial production is more complex due to its multi-step synthesis and the need for precise control of stereochemistry. Typically, it involves advanced organic synthesis facilities.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxybutanedioic acid::
Undergoes reactions like esterification, oxidation, and formation of salts with bases.
Participates in electrophilic substitution reactions, nucleophilic addition, and reduction reactions.
Common reagents include alcohols (for esterification), oxidizing agents (for conversion to tartaric acid), and bases (for salt formation).
Common reagents include strong acids (for protonation reactions), reducing agents (such as lithium aluminum hydride), and halogens (for electrophilic substitution).
Esterification produces esters, while oxidation yields diketones. Salts are formed upon reaction with bases.
Products vary widely depending on the reaction type, including substituted derivatives and reduced forms.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid is widely used as an antioxidant and pH regulator in food, pharmaceuticals, and cosmetics. It is also utilized in the synthesis of chiral molecules in organic chemistry.
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene shows promise in medicinal chemistry, particularly in designing new drugs due to its rigid polycyclic structure, which can interact selectively with biological targets.
Mechanism of Action
2,3-Dihydroxybutanedioic acid::
Functions primarily as a chelating agent, forming complexes with metal ions and facilitating their removal or stabilization.
Exhibits its effects by interacting with specific molecular targets such as enzymes or receptors, often inhibiting or modulating their activity through its unique polycyclic structure.
Comparison with Similar Compounds
2,3-Dihydroxybutanedioic acid::
Similar compounds include malic acid and citric acid, both of which are also hydroxycarboxylic acids used in similar applications but differ in their molecular structures and specific uses.
Similar compounds include other polycyclic structures like adamantane and diamantane, which also exhibit unique interactions with biological targets but differ in their chemical makeup and specific applications.
This covers an overview of both compounds, touching on their synthesis, reactions, applications, mechanisms, and comparisons with similar chemicals. Fascinating how varied the world of chemistry can be!
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYFGYXQSYOKLK-UFIFRZAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375815-87-5 | |
Record name | (2R,3R)-2,3-dihydroxysuccinic acid - (6R,10S)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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